molecular formula C19H27N5O3 B2457791 tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate CAS No. 2379975-76-3

tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate

Cat. No.: B2457791
CAS No.: 2379975-76-3
M. Wt: 373.457
InChI Key: BGKGCWJDGNQLJT-UHFFFAOYSA-N
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Description

tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a pyrazole ring, making it a valuable intermediate in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then subjected to various reactions to introduce the pyridazine and pyrazole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate is unique due to its combination of piperidine, pyridazine, and pyrazole rings. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-13-12-14(2)24(22-13)16-6-7-17(21-20-16)26-15-8-10-23(11-9-15)18(25)27-19(3,4)5/h6-7,12,15H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGCWJDGNQLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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